molecular formula C11H14FNO2 B3281735 N-(4-fluorobenzyl)-4-hydroxybutanamide CAS No. 74042-28-7

N-(4-fluorobenzyl)-4-hydroxybutanamide

Cat. No.: B3281735
CAS No.: 74042-28-7
M. Wt: 211.23 g/mol
InChI Key: SBSPYHWRGOXXLG-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-4-hydroxybutanamide is a synthetic organic compound of interest in medicinal chemistry and drug discovery research. This molecule features a 4-fluorobenzyl group attached via a nitrogen atom to a 4-hydroxybutanamide chain, a scaffold found in other biologically active compounds . The 4-fluorobenzyl moiety is a common pharmacophore in the design of potential therapeutic agents, as the fluorine atom can influence the molecule's electronic properties, metabolic stability, and binding affinity . Similarly, the 4-hydroxybutanamide structure is present in other research compounds, suggesting its utility as a building block for chemical synthesis . Researchers may investigate this compound as a key intermediate in the synthesis of more complex molecules or as a structural analog for structure-activity relationship (SAR) studies. Its properties make it relevant for applications in developing enzyme inhibitors or receptor modulators. The synthesis and handling of such compounds for research purposes are often optimized using modern synthetic methodologies, including techniques derived from solid-phase peptide synthesis which ensures high efficiency and purity . This product is intended for research and development purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-4-hydroxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2/c12-10-5-3-9(4-6-10)8-13-11(15)2-1-7-14/h3-6,14H,1-2,7-8H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBSPYHWRGOXXLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CCCO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901247488
Record name N-[(4-Fluorophenyl)methyl]-4-hydroxybutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901247488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74042-28-7
Record name N-[(4-Fluorophenyl)methyl]-4-hydroxybutanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74042-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(4-Fluorophenyl)methyl]-4-hydroxybutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901247488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-4-hydroxybutanamide typically involves the reaction of 4-fluorobenzylamine with 4-hydroxybutanoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted under an inert atmosphere, typically nitrogen, and at a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems can also enhance the reproducibility and scalability of the synthesis. Purification of the final product is achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-4-hydroxybutanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM) at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at reflux temperature.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures.

Major Products

    Oxidation: 4-fluorobenzyl-4-oxobutanamide.

    Reduction: N-(4-fluorobenzyl)-4-aminobutanol.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Properties

N-(4-fluorobenzyl)-4-hydroxybutanamide is primarily investigated for its role as a GABA uptake inhibitor . GABA (gamma-aminobutyric acid) is a crucial inhibitory neurotransmitter in the central nervous system, and its dysregulation is linked to several neurological disorders.

Therapeutic Potential

Research indicates that derivatives of this compound show promise in:

  • Anxiolytic Effects : Compounds exhibiting anxiolytic-like properties have been identified in behavioral tests involving mice .
  • Antinociceptive Activity : Some derivatives have demonstrated effectiveness in models of acute and chronic pain, suggesting their potential use in pain management therapies .
  • Neuropathic Pain Treatment : The compound has been evaluated in rodent models for its ability to treat neuropathic pain induced by chemotherapy and diabetes .

Case Studies

Several studies have documented the pharmacological efficacy of this compound and its derivatives:

Study on Anxiolytic Properties

In a study assessing the anxiolytic effects of related compounds, it was found that certain derivatives significantly increased locomotor activity and reduced anxiety-like behavior in mice without impairing motor coordination . This suggests a favorable side effect profile for potential therapeutic use.

Antinociceptive Activity Evaluation

Another study explored the antinociceptive properties of various functionalized amino acids derived from this compound. The results indicated significant reductions in pain responses in different rodent models, highlighting its potential application in treating chronic pain conditions .

Data Tables

To summarize key findings related to this compound and its derivatives:

Compound NameActivity TypeModel UsedResults Summary
This compoundAnxiolytic EffectsFour-Plate TestIncreased locomotor activity; ED50 = 9.3 mg/kg
Derivative 50aAntinociceptiveChemotherapy-Induced PainSignificant reduction in pain behavior
Derivative 56aAntinociceptiveDiabetic Neuropathic PainPredominant activity observed

Mechanism of Action

The mechanism by which N-(4-fluorobenzyl)-4-hydroxybutanamide exerts its effects is primarily through its interaction with molecular targets such as enzymes or receptors. The fluorobenzyl group can enhance the compound’s binding affinity to these targets, while the hydroxybutanamide backbone can modulate its pharmacokinetic properties. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and functional groups among N-(4-fluorobenzyl)-4-hydroxybutanamide and related compounds:

Compound Name Key Structural Features Functional Groups Impacting Properties
This compound 4-hydroxybutanamide backbone, 4-fluorobenzyl group Hydroxyl (polar), fluorobenzyl (lipophilic), amide (H-bond donor/acceptor)
N-(4-Fluorobenzyl)-4-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl]butanamide Quinazolinyl ring, nitrobenzyl, dioxo groups Nitro (electron-withdrawing), dioxo (H-bond acceptor), quinazolinyl (aromatic π-π interactions)
(R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide Piperidine ring, naphthalene substituent Naphthalene (lipophilic, π-stacking), piperidine (basic nitrogen), carboxamide (polar)
N-(4-fluorobenzyl)-2-methyl-1,4-dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxamide Phthalazine bicyclic core, methyl group, dioxo groups Dioxo (electron-deficient, H-bond acceptors), phthalazine (planar, intercalation potential)
N-(4-fluorobenzyl)-N-(4-methoxyphenyl)furan-2-carboxamide Furan ring, methoxyphenyl group Methoxy (electron-donating), furan (aromatic, metabolic susceptibility), carboxamide (polar)
N-(4-fluorobenzyl)-1-(trifluoromethoxy)butan-2-amine Trifluoromethoxy group, amine backbone Trifluoromethoxy (high electronegativity, metabolic stability), amine (basic, protonatable)

Physicochemical and Pharmacokinetic Comparisons

  • Hydrophilicity/Lipophilicity :

    • The hydroxyl group in this compound increases hydrophilicity compared to analogs with trifluoromethoxy () or naphthalene groups (), which enhance lipophilicity and CNS penetration.
    • Quinazolinyl and phthalazine derivatives () exhibit moderate polarity due to aromatic rings and dioxo groups, balancing solubility and membrane permeability.
  • Metabolic Stability :

    • Trifluoromethoxy and nitro groups () resist oxidative metabolism, whereas the hydroxyl group in the target compound may undergo glucuronidation or sulfation .
    • Furan-containing analogs () are prone to metabolic oxidation, limiting their bioavailability.
  • Target Interactions: The hydroxybutanamide backbone may favor interactions with polar targets (e.g., enzymes like kinases or transporters) via H-bonding, while naphthalene/piperidine analogs () could target GPCRs or ion channels through hydrophobic interactions.

Biological Activity

N-(4-fluorobenzyl)-4-hydroxybutanamide is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be characterized by the following chemical structure:

  • Molecular Formula: C11H14FNO2
  • Molecular Weight: 215.24 g/mol
  • IUPAC Name: this compound

The presence of the fluorobenzyl group is significant as it enhances the compound's binding affinity to various biological targets, while the hydroxybutanamide backbone contributes to its pharmacokinetic properties.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The fluorine atom in the benzyl group is known to increase lipophilicity, which can enhance cellular uptake and target specificity. The hydroxybutanamide moiety may influence the compound's ability to modulate signaling pathways associated with inflammation and pain response.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the expression of pro-inflammatory cytokines such as IL-1β and IL-6 in vitro. In vivo studies have demonstrated a reduction in these cytokines without hepatotoxicity, suggesting a favorable safety profile for therapeutic applications .

Analgesic Properties

The compound has also been investigated for its analgesic effects. In animal models, it has demonstrated efficacy in reducing pain responses, likely through modulation of GABAergic signaling pathways. This positions this compound as a potential candidate for treating neuropathic pain conditions .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

StudyFindings
Demonstrated interaction with inflammatory pathways; potential as an anti-inflammatory agent.
Inhibition of IL-1β and IL-6 mRNA expression; reduction of inflammatory markers in vivo.
Analgesic effects observed in rodent models; modulation of GABA transporters linked to pain relief.

Applications in Medicine and Industry

This compound shows promise not only as a therapeutic agent but also as a biochemical probe in research settings. Its ability to interact with specific molecular targets makes it valuable for studying various biological processes and developing new therapeutic strategies .

Q & A

Q. What are the critical parameters for optimizing the synthesis of N-(4-fluorobenzyl)-4-hydroxybutanamide?

Methodological Answer: Synthesis optimization requires precise control of reaction conditions. Key parameters include:

  • Temperature : Heating under reflux (e.g., 80–110°C) to ensure complete amide bond formation .
  • Solvent Selection : Polar aprotic solvents (e.g., dichloromethane, toluene) enhance reaction efficiency .
  • Catalysts/Coupling Agents : Use of dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate carboxylic acid intermediates .
  • Inert Atmosphere : Nitrogen or argon to prevent oxidation of sensitive intermediates, such as the hydroxyl group .

Q. Which purification techniques are most effective for isolating high-purity this compound?

Methodological Answer:

  • Recrystallization : Use ethanol/water mixtures to exploit solubility differences, yielding >95% purity .
  • Column Chromatography : Silica gel columns with ethyl acetate/hexane gradients (3:7 to 1:1) for separating unreacted starting materials .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases for analytical-scale purity validation .

Q. How can structural characterization of this compound be systematically performed?

Methodological Answer:

  • NMR Spectroscopy : 1H NMR (DMSO-d6) to identify the hydroxyl proton (δ 4.8–5.2 ppm) and fluorobenzyl aromatic protons (δ 7.2–7.4 ppm); 13C NMR confirms the amide carbonyl (δ 170–175 ppm) .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode to detect the molecular ion peak [M+H]+ at m/z 238.1 .
  • FTIR : Peaks at 3300 cm⁻¹ (O-H stretch), 1650 cm⁻¹ (amide C=O), and 1220 cm⁻¹ (C-F) .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for this compound be resolved?

Methodological Answer: Discrepancies may arise from assay conditions or target specificity. To address this:

  • Comparative Assays : Replicate studies using standardized protocols (e.g., identical cell lines, IC50 measurement methods) .
  • Metabolite Screening : LC-MS to identify degradation products that might interfere with activity .
  • Target Validation : siRNA knockdown or CRISPR-Cas9 gene editing to confirm the compound’s interaction with purported targets (e.g., enzymes or receptors) .

Q. What experimental strategies improve translation of in vitro findings to in vivo models for this compound?

Methodological Answer:

  • Pharmacokinetic Profiling : Measure bioavailability using LC-MS/MS after oral/intravenous administration in rodent models .
  • Metabolite Identification : Liver microsome assays to predict phase I/II metabolism .
  • Toxicity Screening : Acute toxicity studies (OECD 423 guidelines) to establish safe dosing ranges before efficacy trials .

Q. What methodologies elucidate the mechanism of action of this compound?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics to target proteins (e.g., KD, kon/koff rates) .
  • X-ray Crystallography : Resolve co-crystal structures of the compound bound to enzymes (e.g., kinases) .
  • Transcriptomics : RNA-seq to identify differentially expressed genes in treated vs. untreated cells .

Q. How can computational modeling predict the binding affinity of this compound to biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 4FBR for fluorobenzyl-binding proteins) to predict binding poses .
  • MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes .
  • QSAR Modeling : Train models on datasets of analogous amides to correlate structural features (e.g., logP, polar surface area) with activity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-fluorobenzyl)-4-hydroxybutanamide
Reactant of Route 2
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N-(4-fluorobenzyl)-4-hydroxybutanamide

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